
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a labelled analogue of Glycine Benzyl Ester p-Toluenesulfonate . It is an isotope labelled potent crosslinking inhibitor . It is a white solid that is slightly soluble in DMSO and Methanol .
Molecular Structure Analysis
The molecular formula of this compound is C14 [13C]2H19 [15N]O5S . Its molecular weight is 340.37 .Physical And Chemical Properties Analysis
This compound is a white to almost white powder or crystal . It has a melting point of 132.0 to 136.0 °C . It is slightly soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
Glycine benzyl ester p-toluenesulfonate is utilized in the synthesis of pharmaceutical compounds. For example, it was used in the synthesis of Sivelestat sodium, a drug with potential medical applications. The process involves condensation with other chemicals, reduction, and salt formation, achieving an overall yield of 56.9% (Xue, 2003).
In Amino Acid and Peptide Research
This compound plays a role in the study of unnatural amino acids and peptides. It's used in various synthesis processes, such as the production of peptide esters, which are important for understanding peptide behavior and structure (Watanabe et al., 1966).
Application in Nucleic Acid Chemistry
Glycine benzyl ester p-toluenesulfonate is also important in nucleic acid chemistry. It's used in the synthesis of peptide nucleic acid monomers, which are critical in the study of genetic material (Wojciechowski & Hudson, 2008).
Enzymatic Studies
This compound is involved in enzymatic studies, such as its role as an inhibitor in the study of yeast inorganic pyrophosphatase. Such studies are fundamental in understanding enzyme behavior and interactions (Fink, Nazarova, & Avaeva, 1975).
Crystallography
In crystallography, the compound is used to study the crystal structures of amino acid complexes. This research provides insight into molecular interactions and structural properties of compounds (Chwaleba et al., 2007).
Environmental and Agricultural Research
It finds application in environmental and agricultural research, such as studying the uptake of organic nitrogen by plants. This research is vital in understanding plant nutrition and soil ecology (Näsholm, Huss-Danell, & Högberg, 2000).
Prodrug Development
The compound is significant in the development of prodrugs, particularly in the study of peptide esters as water-soluble prodrugs for hydroxyl-containing agents (Jensen & Bundgaard, 1991).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
874462-68-7 |
|---|---|
Fórmula molecular |
C16H19NO5S |
Peso molecular |
340.368 |
Nombre IUPAC |
benzyl 2-azanylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |
Clave InChI |
WJKJXKRHMUXQSL-GMPMXYEBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |
Sinónimos |
Glycine Phenylmethyl Ester, 4-Methylbenzenesulfonate-13C2,15N ; Benzyl Glycinate p-Toluenesulfonate-13C2,15N ; Glycine Benzyl Ester p-Tosylate-13C2,15N ; Benzyl Glycina-13C2,15N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B565698.png)
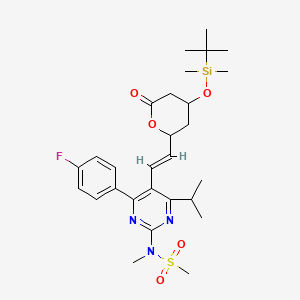
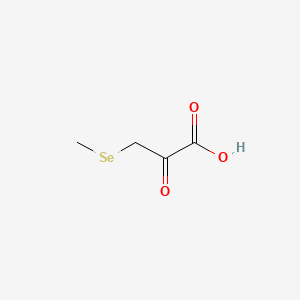
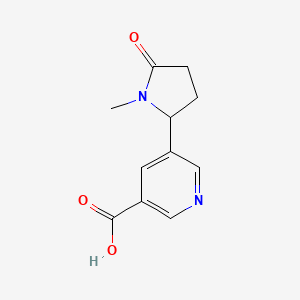

![1-Acetyl-2-[1-(2-naphthyl)ethyl]benzene](/img/structure/B565704.png)
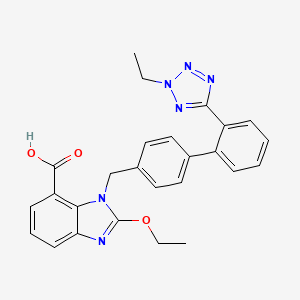
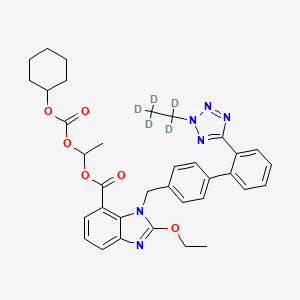
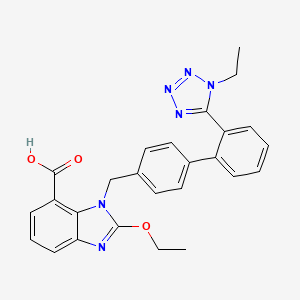
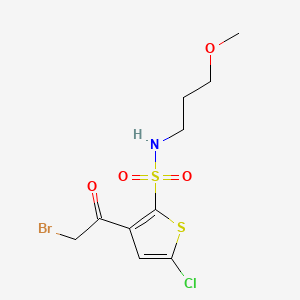
![4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B565717.png)
![9-(Trideuteriomethoxy)furo[3,2-g]chromen-7-one](/img/structure/B565719.png)
